molecular formula C20H16N4O3S B7480836 N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide

N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide

Cat. No. B7480836
M. Wt: 392.4 g/mol
InChI Key: CEVHPCOJLXFIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide inhibits the EGFR by binding to its ATP-binding site, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion, and induces apoptosis in cancer cells. N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has also been shown to inhibit the activation of other receptor tyrosine kinases, such as HER2 and HER3, which are also involved in cancer development and progression.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has been shown to have a wide range of biochemical and physiological effects, particularly in cancer cells. In addition to inducing apoptosis and inhibiting proliferation, N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide for lab experiments is its high purity and availability. This compound can be easily synthesized and purified, making it readily available for scientific research. However, one of the limitations of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide is its specificity for EGFR inhibition, which may limit its potential therapeutic applications in certain types of cancer.

Future Directions

There are several future directions for research on N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide. One potential area of research is the development of novel analogs of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide with improved specificity and efficacy for EGFR inhibition. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide, which could lead to personalized cancer treatment. Finally, the potential use of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide in combination with other targeted therapies or immunotherapies is also an area of ongoing research.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide involves the reaction of 2-aminobenzimidazole with 4-(phenylsulfonyl)benzoic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide. This synthesis method has been optimized for high yield and purity, making N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide readily available for scientific research.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. This compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is a key player in the development and progression of various types of cancer. Inhibition of EGFR by N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c25-19(23-20-21-17-8-4-5-9-18(17)22-20)14-10-12-16(13-11-14)28(26,27)24-15-6-2-1-3-7-15/h1-13,24H,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVHPCOJLXFIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-yl)-4-(phenylsulfamoyl)benzamide

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